molecular formula C13H11NO2 B1393777 4-(4-Methylphenyl)pyridine-2-carboxylic acid CAS No. 1261953-65-4

4-(4-Methylphenyl)pyridine-2-carboxylic acid

Cat. No. B1393777
CAS RN: 1261953-65-4
M. Wt: 213.23 g/mol
InChI Key: CPKZSNADPFGUEW-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It is also known by other names such as 4-(p-tolyl)picolinic acid and 4-(4-Methylphenyl)picolinic acid .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenyl)pyridine-2-carboxylic acid is represented by the InChI code 1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Methylphenyl)pyridine-2-carboxylic acid is 213.24 . More detailed

Scientific Research Applications

Extraction and Purification Processes

Pyridine-3-carboxylic acid, a compound related to 4-(4-Methylphenyl)pyridine-2-carboxylic acid, is used in food, pharmaceutical, and biochemical industries. Its production can be intensified by enzymatic conversion or biosynthesis and by reactive extraction from a dilute fermentation broth. The extraction process involves using 1-dioctylphosphoryloctane with different diluents, impacting the extraction efficiency significantly (Kumar & Babu, 2009).

Antimicrobial Activities

Pyridine-2-carboxylic acid and its derivatives, including 4-(4-Methylphenyl)pyridine-2-carboxylic acid, have been studied for their antimicrobial activities. These compounds show significant activity against Gram-positive and Gram-negative bacteria and yeast strains. Their interactions with DNA have also been analyzed through molecular docking simulations, indicating potential applications in developing new antimicrobial agents (Tamer et al., 2018).

Antiviral Applications

Derivatives of 4-(4-Methylphenyl)pyridine-2-carboxylic acid have been synthesized for their potential antiviral activities. These compounds have shown inhibitory effects against viruses like Herpes simplex, Mayaro, and vesicular stomatitis virus, indicating their potential use in antiviral therapies (Bernardino et al., 2007).

Crystal Engineering Strategies

Studies on the crystal structures of pyrazinecarboxylic acids, closely related to 4-(4-Methylphenyl)pyridine-2-carboxylic acid, reveal the occurrence of carboxylic acid-pyridine supramolecular synthons. These findings are valuable for crystal engineering strategies, offering insights into designing materials with specific molecular features (Vishweshwar et al., 2002).

Synthesis of Functionalized Tetrahydropyridines

4-(4-Methylphenyl)pyridine-2-carboxylic acid derivatives have been used in the synthesis of highly functionalized tetrahydropyridines. These compounds are produced with complete regioselectivity and have potential applications in various chemical syntheses and pharmaceuticals (Zhu et al., 2003).

Efficient Coupling Agent for Esterification

Derivatives of 4-(4-Methylphenyl)pyridine-2-carboxylic acid, like di-2-pyridyl carbonate, serve as efficient coupling agents in the esterification of carboxylic acids. This process is significant in the synthesis of various esters under mild conditions, which is crucial in organic and pharmaceutical chemistry (Sunggak et al., 1984).

Corrosion Inhibition in Mild Steel

Pyridine derivatives, including 4-(4-Methylphenyl)pyridine-2-carboxylic acid, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This application is essential in industrial processes where corrosion is a significant concern (Ansari et al., 2015).

properties

IUPAC Name

4-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKZSNADPFGUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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